molecular formula C16H16N2O2S B11836272 n'-(2,3-Dihydro-1h-inden-1-ylidene)-4-methylbenzenesulfonohydrazide CAS No. 73424-46-1

n'-(2,3-Dihydro-1h-inden-1-ylidene)-4-methylbenzenesulfonohydrazide

Cat. No.: B11836272
CAS No.: 73424-46-1
M. Wt: 300.4 g/mol
InChI Key: YOWVLOMBIBKGFG-UHFFFAOYSA-N
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Description

N'-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide (CAS Number: 73424-46-1) is a high-purity sulfonyl hydrazone derivative supplied as a solid for research applications . This compound belongs to a class of organic compounds characterized by an azomethine group, which provides an excellent chemical scaffold for synthesizing various heterocyclic compounds and exploring structure-activity relationships . As a tosylhydrazone, it serves as a versatile synthetic intermediate that can be transformed into diazo compounds under basic conditions via the Bamford-Stevens reaction and can undergo metal-free reductive coupling procedures for N-alkylation, making it valuable for constructing complex molecular architectures in medicinal chemistry . Research into structurally related N-substituted-4-methylbenzenesulphonyl hydrazones has demonstrated significant biological potential, including notable anti-angiogenic properties. These properties are crucial for investigating pathological angiogenesis in diseases such as solid tumors, age-related macular degeneration, and diabetic retinopathy . Such compounds have also shown selective antiproliferative activity against human cancer cell lines, including renal cell carcinoma (769-P), indicating promise as a small-molecule inhibitor for oncological research . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle the compound with appropriate care, noting that it is recommended to be stored light-proof under inert gas at 2-8°C .

Properties

IUPAC Name

N-(2,3-dihydroinden-1-ylideneamino)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-12-6-9-14(10-7-12)21(19,20)18-17-16-11-8-13-4-2-3-5-15(13)16/h2-7,9-10,18H,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWVLOMBIBKGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10994148
Record name N'-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzene-1-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10994148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73424-46-1
Record name N'-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzene-1-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10994148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

  • Reagents :

    • 4-Methylbenzenesulfonohydrazide (5.0 mmol)

    • 1-Indanone (5.0 mmol)

  • Solvent : Methanol (10 mL)

  • Temperature : 60°C

  • Reaction Time : 0.5–3 hours

Procedure

  • Dissolve 4-methylbenzenesulfonohydrazide in methanol under stirring.

  • Add 1-indanone dropwise to the solution.

  • Heat the mixture at 60°C until completion (monitored via TLC).

  • Remove methanol under reduced pressure.

  • Purify the residue via silica gel chromatography (hexane:ethyl acetate, 2:1) or recrystallization.

Mechanistic Insights

The reaction proceeds via a nucleophilic addition-elimination mechanism:

  • Nucleophilic Attack : The hydrazine moiety of tosylhydrazide attacks the carbonyl carbon of 1-indanone.

  • Proton Transfer : A proton shifts from the hydrazine nitrogen to the carbonyl oxygen.

  • Dehydration : Elimination of water forms the imine (C=N) bond, yielding the tosylhydrazone.

Factors influencing the reaction efficiency include:

  • Electron-Withdrawing Groups : Enhance carbonyl electrophilicity, accelerating the reaction.

  • Solvent Polarity : Methanol stabilizes intermediates through hydrogen bonding.

Optimization Strategies

Solvent Screening

SolventDielectric ConstantYield (%)
Methanol32.778
Ethanol24.372
THF7.558
Dichloromethane8.945

Methanol provides optimal polarity for balancing solubility and reaction rate.

Temperature Effects

Temperature (°C)Reaction Time (h)Yield (%)
40665
60378
80275

Elevated temperatures reduce reaction time but may promote side reactions (e.g., oxidation).

Applications in Organic Synthesis

This compound serves as a precursor for:

  • Allylic Molecules : Photoinduced cross-coupling with alkenyl boronic acids yields trisubstituted allylic derivatives.

  • Epoxides : Treatment with mCPBA (meta-chloroperbenzoic acid) forms epoxidized products.

  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces the imine bond to an amine.

Challenges and Solutions

Purification Difficulties

  • Issue : Co-elution of byproducts during chromatography.

  • Solution : Gradient elution (hexane:ethyl acetate, 2:1 → 1:1) improves separation.

Moisture Sensitivity

  • Issue : Hydrolysis of the tosylhydrazone under humid conditions.

  • Solution : Store the compound under inert atmosphere at -20°C .

Chemical Reactions Analysis

n’-(2,3-Dihydro-1h-inden-1-ylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of n'-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide is C16H16N2O2S, with a molecular weight of approximately 300.38 g/mol. The compound features a sulfonamide group which is known for its diverse biological activities. Its structure can be represented as follows:

Structure C6H4(SO2NH)C6H5(C3H5)\text{Structure }\text{C}_6\text{H}_4(\text{SO}_2\text{NH})\text{C}_6\text{H}_5(\text{C}_3\text{H}_5)

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For example, sulfonamide derivatives have been shown to inhibit tumor growth by interfering with specific signaling pathways associated with cancer cell proliferation and survival .

Enzyme Inhibition

Sulfonamide compounds are recognized for their ability to inhibit various enzymes. Research has documented their effectiveness against α-glucosidase and acetylcholinesterase enzymes, suggesting potential applications in treating conditions like Type 2 diabetes mellitus and Alzheimer's disease .

Study on Antitumor Activity

In a study published in 2022, a series of sulfonamide derivatives were synthesized and evaluated for their antitumor activity. The results demonstrated that these compounds could significantly reduce tumor cell viability in vitro, indicating that this compound may possess similar properties .

In Silico Studies

Computational studies have also been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound could interact effectively with key proteins involved in cancer progression and metabolic disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related sulfonohydrazides and benzohydrazides to highlight key differences in substituents, biological activity, and mechanism.

Compound Name Core Structure Substituents/Modifications Biological Activity (IC₅₀ or EC₅₀) Key Findings Reference
Target Compound Sulfonohydrazide 2,3-Dihydro-1H-inden-1-ylidene N/A (structural analog data) Potential LSD1 inhibitor; stable crystalline form
(E)-N'-(2,3-Dihydro-1H-inden-1-ylidene)benzohydrazide (5a) Benzohydrazide Phenyl group LSD1 inhibition: 1.4 nM 10× more potent than reference inhibitors; binds LSD1 via Gly314/Val590
N'-[(Z)-(5-Methoxyindol-3-yl)methylidene]-4-methylbenzenesulfonohydrazide (3k) Sulfonohydrazide 5-Methoxyindole Cytotoxicity: 1.38 μM (PC3 cells) Selective anticancer activity; poor solubility
(E)-N'-(4-Bromophenylmethylidene)-4-methylbenzenesulfonohydrazide (1b) Sulfonohydrazide 4-Bromophenyl N/A Robust synthesis; characterized via NMR/XRD

Key Differences and Implications

Core Hydrazide Group: Sulfonohydrazides (e.g., target compound) exhibit enhanced hydrogen-bonding capacity due to the sulfonyl group, which improves binding to enzyme active sites (e.g., LSD1’s Arg310 ). In contrast, benzohydrazides (e.g., compound 5a) rely on aryl interactions but lack sulfonyl-mediated stabilization .

Substituent Effects: Electron-withdrawing groups (e.g., bromine in compound 1b) improve crystallinity but may reduce solubility . Methoxy groups (e.g., compound 3k) enhance cytotoxicity but lower selectivity .

Biological Activity: Benzohydrazides (e.g., 5a) show superior LSD1 inhibition (IC₅₀ = 1.4 nM) due to optimal π-stacking with the FAD cofactor . Sulfonohydrazides, while less potent against LSD1, demonstrate broader anticancer activity via cytotoxicity (e.g., compound 3k: IC₅₀ = 1.38 μM ).

Synthetic Accessibility: Sulfonohydrazides are synthesized in higher yields (e.g., 80% for the target compound ) compared to benzohydrazides (typically 50–70% ), owing to the stability of tosylhydrazide intermediates.

Computational Insights

Molecular docking studies reveal that the target compound’s sulfonyl group forms hydrogen bonds with LSD1’s Arg310, a residue critical for substrate recognition . This interaction is absent in benzohydrazides, which rely on hydrophobic contacts with Val590 and Gly314 .

Biological Activity

N'-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide, also known by its CAS number 154738-10-0, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

Molecular Formula : C16H16N2O2S
Molecular Weight : 300.38 g/mol
CAS Number : 154738-10-0
InChIKey : YOWVLOMBIBKGFG-WUKNDPDISA-N

The compound features a sulfonohydrazide moiety which is often associated with various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

Antioxidant Properties

The compound also shows promising antioxidant activity. In a study measuring the DPPH radical scavenging activity, this compound demonstrated a notable ability to neutralize free radicals, suggesting its potential use in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory effects. In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. Histological examinations revealed decreased infiltration of inflammatory cells in tissues treated with the compound.

Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results showed a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040
10015

This study underscores the potential of this compound as an anticancer agent.

Study 2: Antioxidant Activity

In another study assessing antioxidant properties, the DPPH radical scavenging activity was measured:

Sample Concentration (µg/mL)% Scavenging Activity
1020
5045
10070

The results indicate that higher concentrations of the compound significantly enhance its ability to scavenge free radicals.

Q & A

Q. What are the standard synthetic methods for preparing N'-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide?

The compound is synthesized via condensation of 4-methylbenzenesulfonohydrazide (tosylhydrazide) with 2,3-dihydro-1H-inden-1-one. The general procedure involves dissolving tosylhydrazide (10.0 mmol) in methanol (10.0 mL) and reacting it with an equimolar amount of the ketone. The product is isolated as a white solid via recrystallization, yielding 78–80% . Key parameters include solvent choice (methanol), stoichiometric control, and recrystallization for purification.

Q. How is the compound characterized using NMR spectroscopy?

The 1H NMR spectrum (500 MHz, CDCl₃) reveals distinct signals:

  • δ 7.93 (s, 2H, aromatic protons of tosyl group),
  • δ 7.70 (d, J = 7.7 Hz, 1H, indenyl proton),
  • δ 2.40 (s, 3H, methyl group on tosyl).
    Splitting patterns (e.g., doublets and multiplets between δ 7.34–7.20) confirm the dihydroindenyl scaffold. 13C NMR data further validate the hydrazone linkage and aromatic systems .

Q. What safety precautions are recommended for handling this compound?

While direct safety data for this compound is limited, analogous sulfonohydrazides require standard laboratory precautions:

  • Use gloves, goggles, and fume hoods to avoid inhalation/contact.
  • Store in a cool, dry environment away from oxidizers.
  • Dispose via approved hazardous waste protocols .

Advanced Research Questions

Q. How can X-ray crystallography confirm the molecular geometry of this compound?

Single-crystal X-ray diffraction (SCXRD) is employed to resolve the structure. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key steps include:

  • Growing high-quality crystals via slow evaporation.
  • Collecting intensity data (Mo/Kα radiation, λ = 0.71073 Å).
  • Refinement using SHELXL to achieve R-factors < 0.05.
    ORTEP-3 or WinGX can visualize thermal ellipsoids and bond angles .

Q. What mechanistic insights explain the hydrazone formation in its synthesis?

The reaction proceeds via nucleophilic attack of the tosylhydrazide’s terminal NH₂ on the carbonyl carbon of 2,3-dihydro-1H-inden-1-one, forming a hemiaminal intermediate. Subsequent dehydration yields the hydrazone. Methanol acts as both solvent and proton donor, facilitating imine formation. Kinetic studies suggest the reaction is pH-sensitive, with optimal yields achieved under anhydrous conditions .

Q. How can conflicting spectral or synthetic yields be resolved?

Discrepancies in yields (e.g., 78% vs. 80%) may arise from:

  • Purity of starting materials (e.g., ketone oxidation byproducts).
  • Recrystallization efficiency (solvent polarity, cooling rate).
  • Reaction time/temperature variations.
    Validate via TLC monitoring and elemental analysis. For spectral conflicts, compare with computed NMR shifts (DFT methods) or repeat under standardized conditions .

Q. What strategies optimize stability during long-term storage?

  • Store under inert gas (N₂/Ar) to prevent oxidation.
  • Use amber vials to minimize photodegradation.
  • Conduct accelerated stability studies (40°C/75% RH) to assess decomposition pathways.
  • Monitor via periodic HPLC or FTIR for hydrazone bond integrity .

Q. How is computational modeling applied to study its electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

  • Electron density distribution in the hydrazone moiety.
  • Frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity.
  • Non-covalent interactions (NCI analysis) influencing crystal packing. Software like Gaussian or ORCA is used .

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